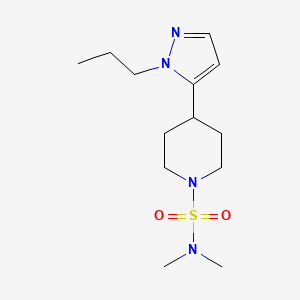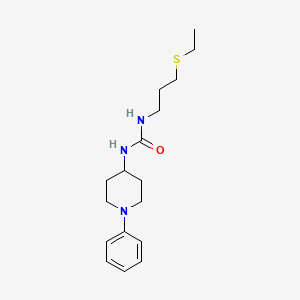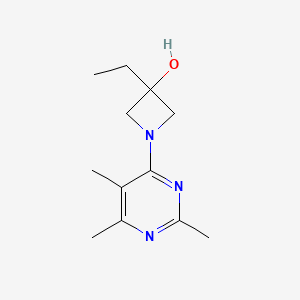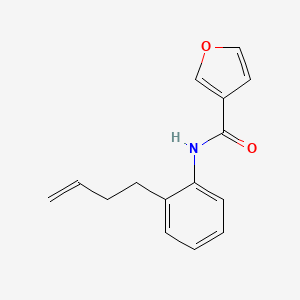
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly used in the treatment of type 2 diabetes, as it inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide involves the inhibition of the N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide enzyme. This enzyme is responsible for the degradation of incretin hormones, which play a critical role in regulating glucose metabolism. By inhibiting N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide, N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide increases the levels of incretin hormones, which leads to improved glucose metabolism and glycemic control.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide has several biochemical and physiological effects. Studies have shown that this compound can increase insulin secretion, reduce glucagon secretion, and improve beta-cell function. Additionally, N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide in lab experiments is its specificity for the N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide enzyme. This specificity allows for more accurate and targeted research on the effects of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide inhibition. However, one of the limitations of this compound is its potential toxicity, which can affect the results of lab experiments.
Future Directions
There are several potential future directions for research on N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide. One area of interest is its potential use in the treatment of other metabolic disorders, such as obesity and metabolic syndrome. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, there is a need for more research on the safety and toxicity of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide, particularly in long-term studies.
Synthesis Methods
The synthesis of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide involves a multi-step process that includes the reaction of various chemical reagents. The synthesis method is complex and requires specialized knowledge in organic chemistry.
Scientific Research Applications
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide has been extensively studied for its potential therapeutic applications. One of the key areas of research is its use in the treatment of type 2 diabetes. Studies have shown that N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide inhibitors, such as N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide, can improve glycemic control and reduce the risk of cardiovascular events in patients with type 2 diabetes.
properties
IUPAC Name |
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2S/c1-4-9-17-13(5-8-14-17)12-6-10-16(11-7-12)20(18,19)15(2)3/h5,8,12H,4,6-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBRVRMEYHZHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6626351.png)
![1-[[1-(methoxymethyl)cyclobutyl]methyl]-3-[(1S,3R)-3-(pyrrolidine-1-carbonyl)cyclopentyl]urea](/img/structure/B6626359.png)


![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6626388.png)
![5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B6626393.png)
![N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)
![2-[(Z)-1-(1-tert-butyltriazol-4-yl)-3-phenylprop-1-en-2-yl]-1H-pyrimidin-6-one](/img/structure/B6626407.png)

![Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B6626426.png)
![3-cyano-N-[(3-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B6626432.png)


![6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile](/img/structure/B6626452.png)